

CLP-3094: A Selective Antagonist of GPR142

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Compound of Interest

Compound Name: CLP-3094

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This technical guide provides an in-depth overview of the pharmacological properties of **CLP-3094**, a potent and selective antagonist of the G protein-coupled receptor 142 (GPR142). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR142.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and play crucial roles in a multitude of physiological processes, making them prominent targets for drug discovery. GPR142, a class A GPCR, has emerged as a promising therapeutic target, particularly in the context of metabolic and inflammatory diseases. **CLP-3094** has been identified as a small molecule antagonist of GPR142, demonstrating potent inhibition of receptor activity. This guide details the selectivity profile of **CLP-3094** for GPR142, the experimental methodologies used for its characterization, and the known signaling pathways associated with GPR142 activation.

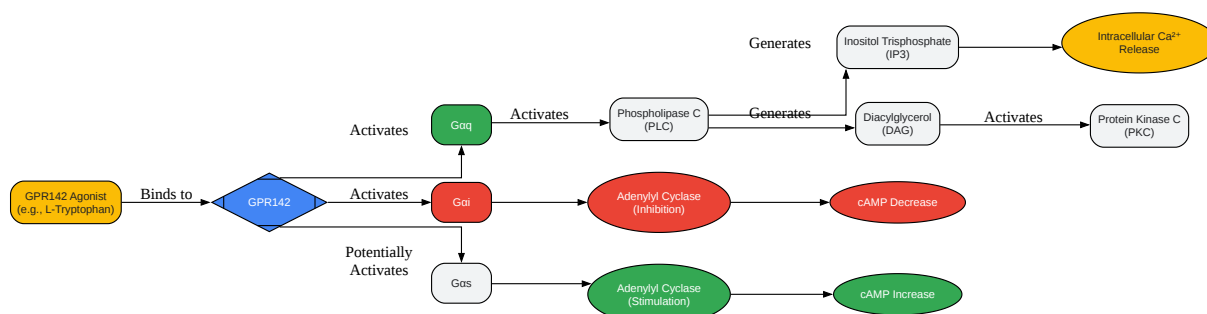
Quantitative Data on CLP-3094 Activity

The inhibitory activity of **CLP-3094** on GPR142 has been quantified using cellular assays that measure the downstream consequences of receptor activation. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of **CLP-3094** against both human and mouse GPR142. Furthermore, selectivity assessments have been conducted to evaluate its activity against other related and unrelated GPCRs.

Target	Species	Assay Type	Agonist Used	IC50 (μM)	Reference
GPR142	Human	Aequorin Assay	1 mM L-tryptophan	2.3	[1]
GPR142	Mouse	Aequorin Assay	200 μM L-tryptophan	0.2	[1]
Androgen Receptor (AR)	Not Specified	Transcriptional Activity	Not Specified	4	[1]
GPR139	Not Specified	Not Specified	Not Specified	Weak partial antagonist activity (~30% max inhibition)	
Serotonin Receptor	Not Specified	Not Specified	Not Specified	No inhibitory activity	
Ghrelin Receptor	Not Specified	Not Specified	Not Specified	No inhibitory activity	
CCR4	Not Specified	Not Specified	Not Specified	No inhibitory activity	
CCK1	Not Specified	Not Specified	Not Specified	No inhibitory activity	

GPR142 Signaling Pathways

GPR142 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary signaling pathway involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Evidence also suggests potential coupling to Gαi, which would inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, and Gαs, which would stimulate adenylyl cyclase and increase cAMP.



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GPR142 Signaling Pathways

Experimental Protocols

The characterization of **CLP-3094** as a GPR142 antagonist involved specific cellular assays. Below are detailed methodologies for the key experiments.

Aequorin-Based Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation. The photoprotein aequorin emits light in the presence of Ca²⁺, and this luminescence is quantified to determine receptor activity.

Materials:

- CHO-K1 cells stably co-expressing GPR142 and apoaequorin.
- Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
- Coelenterazine h (aequorin substrate).

- Assay buffer (e.g., HBSS with 20 mM HEPES).
- GPR142 agonist (e.g., L-tryptophan).
- **CLP-3094**.
- 96-well or 384-well white, clear-bottom microplates.
- Luminometer with automated injectors.

Procedure:

- **Cell Plating:** Seed the GPR142-aequorin expressing cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.
- **Coelenterazine Loading:** Aspirate the culture medium and add coelenterazine h solution (typically 5 μ M in assay buffer) to each well. Incubate in the dark at room temperature for 2-4 hours.
- **Compound Addition (Antagonist Mode):** Prepare serial dilutions of **CLP-3094** in assay buffer. Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
- **Agonist Stimulation and Luminescence Detection:** Prepare the GPR142 agonist solution at a concentration that elicits a submaximal response (e.g., EC80). Using the luminometer's injector, add the agonist to the wells.
- **Data Acquisition:** Immediately measure the light emission (luminescence) over a defined period (e.g., 20-30 seconds).
- **Data Analysis:** The luminescence signal is proportional to the intracellular Ca^{2+} concentration. Calculate the percentage of inhibition of the agonist-induced response by **CLP-3094** at each concentration to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway, as a measure of receptor activation.

Materials:

- HEK293 cells stably expressing GPR142.
- Cell culture medium.
- Stimulation buffer containing a lithium salt (e.g., LiCl) to inhibit IP1 degradation.
- GPR142 agonist.
- **CLP-3094**.
- IP1 detection kit (e.g., IP-One Tb kit based on HTRF or a scintillation proximity assay kit).
- Microplate reader compatible with the chosen detection method.

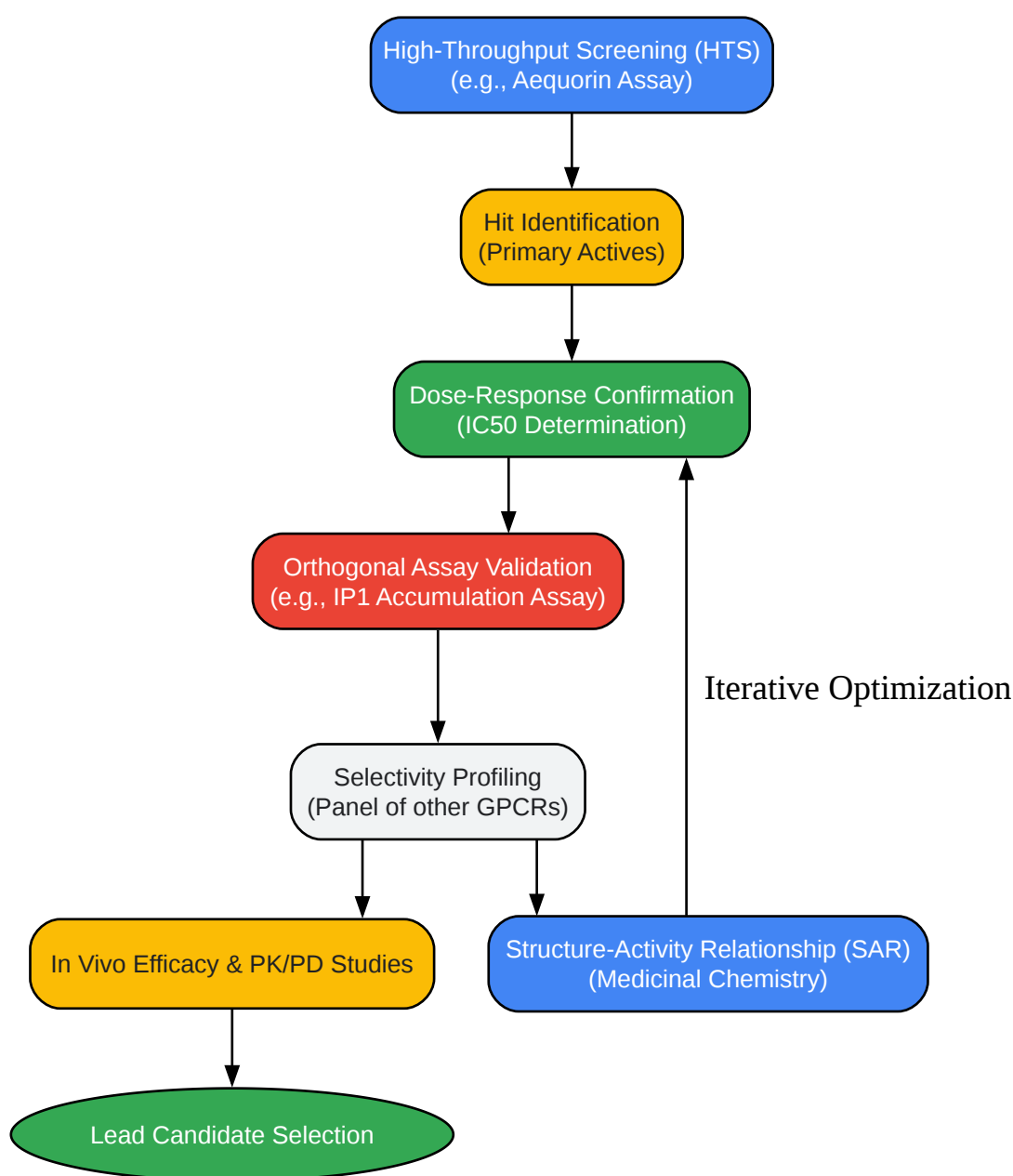
Procedure:

- Cell Plating: Seed the GPR142-expressing cells into the appropriate microplates and incubate to allow for attachment.
- Compound Addition (Antagonist Mode): Add serial dilutions of **CLP-3094** to the wells and pre-incubate.
- Agonist Stimulation: Add the GPR142 agonist in the presence of the stimulation buffer containing LiCl. Incubate for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
- Cell Lysis and IP1 Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol for the specific IP1 assay kit being used.
- Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF or radioactivity for SPA) using a microplate reader.

- **Data Analysis:** The signal is proportional to the amount of IP1 accumulated. Calculate the percentage of inhibition of the agonist-induced IP1 accumulation by **CLP-3094** to determine the IC50 value.

Experimental Workflow for GPCR Antagonist Characterization

The identification and characterization of a selective GPCR antagonist like **CLP-3094** typically follows a structured workflow, from initial screening to detailed pharmacological profiling.



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GPCR Antagonist Characterization Workflow

Conclusion

CLP-3094 is a potent and selective antagonist of GPR142, with demonstrated activity in cellular assays measuring Gq-mediated signaling. Its selectivity for GPR142 over other tested GPCRs, including the closely related GPR139, highlights its potential as a specific pharmacological tool for studying the function of GPR142 and as a starting point for the development of novel therapeutics targeting this receptor. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of **CLP-3094** and other potential GPR142 modulators.

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References

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